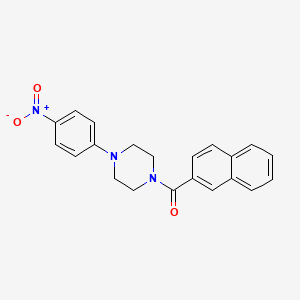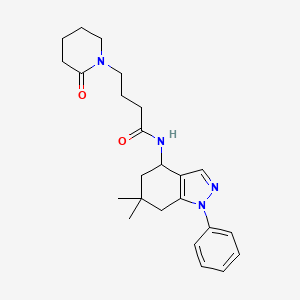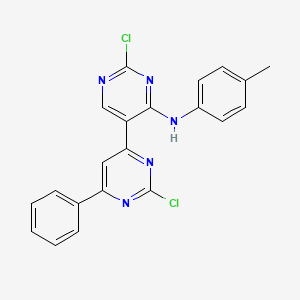![molecular formula C17H13N3O3 B5178423 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione](/img/structure/B5178423.png)
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and iminomethyl groups, as well as a biphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylbenzaldehyde with 6-hydroxy-1H-pyrimidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione: Unique due to its specific substitution pattern and functional groups.
Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5-fluorouracil or cytosine.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxy, iminomethyl, and biphenyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-15-13(16(22)20-17(23)19-15)10-18-14-9-5-4-8-12(14)11-6-2-1-3-7-11/h1-10H,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDIGJTISXHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=CC3=C(NC(=O)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B5178371.png)
![Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5178379.png)


![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B5178407.png)
![N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)

![1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid](/img/structure/B5178432.png)
